

# Application Notes and Protocols for Native Metabolomics-Based Identification of Rivulariapeptolides

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## Introduction

The discovery of novel, bioactive natural products is a cornerstone of drug development. Cyanobacteria, a phylum of photosynthetic bacteria, are a rich source of structurally diverse and biologically active secondary metabolites. Among these are the rivulariapeptolides, a family of cyclic depsipeptides that have been identified as potent serine protease inhibitors.[1][2][3][4] Traditional bioassay-guided fractionation for the isolation and identification of such compounds is often a laborious and time-consuming process. Native metabolomics has emerged as a powerful, scalable approach to rapidly screen complex biological extracts for bioactive molecules and simultaneously facilitate their structural characterization.[1][5]

This document provides detailed application notes and protocols for the identification of rivulariapeptolides from cyanobacterial extracts using a native metabolomics workflow. This approach integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect binding interactions between metabolites in a crude extract and a target protein.[1][4]

# Core Principles of Native Metabolomics for Bioactive Discovery



Native mass spectrometry is a technique that preserves the non-covalent interactions between molecules, allowing for the study of intact protein-ligand complexes in the gas phase.[6][7] In the context of natural product discovery, a crude extract of metabolites is separated by liquid chromatography and introduced into the mass spectrometer. Simultaneously, a solution of the target protein (in this case, a serine protease like chymotrypsin) is infused. If a metabolite from the extract binds to the protein, a protein-ligand complex will be detected by the mass spectrometer, appearing as a mass shift from the unbound protein.[1][2] This binding event provides a direct link between a specific metabolite in the complex mixture and its biological activity. A parallel non-targeted metabolomics run (without the protein) is performed to obtain high-resolution fragmentation data for all metabolites in the extract, which is then used for structure annotation and elucidation of the identified binders.[1]

# **Experimental Protocols Cultivation and Harvesting of Rivularia sp.**

Rivularia is a genus of cyanobacteria found in both freshwater and marine environments.[8] The following is a general protocol for its cultivation.

#### Materials:

- Chu-10 medium[9]
- Axenic culture of a Rivularia species
- Culture flasks or photobioreactor
- Light source providing a 14h:10h light/dark cycle[9]
- Incubator set to 26 ± 1°C[9]

#### Protocol:

- Prepare sterile Chu-10 medium. For nitrogen-fixing species of Rivularia, a nitrogen-free medium can be used.[9]
- Inoculate the sterile medium with an axenic culture of Rivularia sp.



- Incubate the culture at 26  $\pm$  1°C under a 14h:10h light/dark cycle with a photosynthetic active radiation of 72  $\mu$ mol photon m<sup>-2</sup>s<sup>-1</sup>.[9]
- Monitor the growth of the culture. Harvesting is typically done during the late logarithmic or early stationary phase.
- Harvest the cyanobacterial biomass by centrifugation or filtration.
- Freeze the biomass at -80°C and then lyophilize to dryness.
- Store the dried biomass at -20°C until extraction.

## **Extraction of Metabolites**

This protocol describes a general method for extracting a broad range of metabolites from the cyanobacterial biomass.

#### Materials:

- · Lyophilized Rivularia sp. biomass
- Methanol (MeOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Deionized water (H<sub>2</sub>O)
- Sonicator
- Centrifuge
- Rotary evaporator

#### Protocol:

- · Weigh the lyophilized biomass.
- Add a 2:1 (v/v) mixture of CH<sub>2</sub>Cl<sub>2</sub>:MeOH to the biomass. A common ratio is 10 mL of solvent per gram of biomass.



- Sonicate the mixture for 30 minutes in an ice bath to lyse the cells and facilitate extraction.
- Centrifuge the mixture to pellet the cell debris.
- Decant the supernatant (the extract) into a clean flask.
- Repeat the extraction process (steps 2-5) two more times to ensure complete extraction.
- Combine all the extracts.
- Perform a liquid-liquid partition by adding deionized water to the combined extract (a common ratio is 1 part water to 4 parts extract).
- Separate the organic (CH<sub>2</sub>Cl<sub>2</sub>/MeOH) layer.
- Concentrate the organic extract to dryness using a rotary evaporator.
- Resuspend the dried extract in a suitable solvent (e.g., methanol) at a known concentration (e.g., 10 mg/mL) for LC-MS analysis.

## Native Metabolomics Workflow: UHPLC-Native MS

This protocol outlines the setup for identifying protease inhibitors from the crude extract.

#### Materials:

- UHPLC system
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a nanoelectrospray ionization (nESI) source.
- Crude Rivularia extract (from Protocol 2)
- Target protein solution (e.g., 10 μM chymotrypsin in 200 mM ammonium acetate)[7]
- Make-up pump and solvent (e.g., 10 mM ammonium acetate, pH 4.5)[10]
- C18 UHPLC column



### Protocol:

- UHPLC Separation:
  - Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
  - Inject the crude extract onto the column.
  - Apply a linear gradient to separate the metabolites (e.g., 5% to 95% acetonitrile over 30 minutes).
- Native MS Setup:
  - After the UHPLC column, use a T-junction to introduce a make-up flow of a volatile buffer (e.g., 10 mM ammonium acetate) to adjust the pH to near-physiological conditions, which is crucial for maintaining the native state of the protein.[10]
  - Infuse the target protein solution orthogonally into the nESI source.
  - Set the mass spectrometer to acquire data in a high mass range to detect the intact protein and its complexes. Instrument parameters should be optimized for gentle ionization to preserve non-covalent interactions (e.g., low cone voltage, minimal collision energy).[6]
- Data Acquisition:
  - Acquire data throughout the LC gradient.
  - Monitor for the appearance of new ion series at a higher m/z corresponding to the mass of the protein plus the mass of a bound metabolite.

## Non-Targeted Metabolomics: UHPLC-MS/MS

This run is performed to collect fragmentation data for all metabolites in the extract.

Protocol:



- Use the same UHPLC setup and gradient as in the native metabolomics run.
- Do not infuse the protein or the make-up flow.
- Set the mass spectrometer to perform data-dependent acquisition (DDA). In this mode, the
  instrument acquires a full scan MS spectrum, and then automatically selects the most
  intense ions for fragmentation (MS/MS).[11]
- Ensure the collision energy is ramped to obtain informative fragmentation patterns.

## **Data Analysis and Candidate Identification**

- Correlate Datasets: Correlate the retention time and the mass of the bound ligand (calculated from the mass shift in the native MS run) with the precursor ions in the non-targeted MS/MS data.[1][2]
- Molecular Networking: Use tools like GNPS (Global Natural Products Social Molecular Networking) to create molecular networks from the MS/MS data. This helps to visualize and group structurally related molecules, including potential new rivulariapeptolide analogs.
- Candidate Prioritization: Prioritize the identified binders for further structure elucidation and purification based on the novelty (from database searches) and the intensity of the binding signal.

## Structure Elucidation of Rivulariapeptolides

Once candidate binders are identified, their structures are elucidated through a combination of techniques.

- a. Tandem Mass Spectrometry (MS/MS) Sequencing:
- The fragmentation patterns of cyclic peptides are complex.[12][13]
- Analyze the high-resolution MS/MS data to identify characteristic fragment ions (b- and ytype ions) that reveal the amino acid sequence.[4]
- Specialized software can aid in the de novo sequencing of cyclic peptides from their MS/MS spectra.[12]



### b. Chemical Derivatization:

- To determine the absolute configuration of the amino acid residues, chemical derivatization (e.g., Marfey's analysis) followed by LC-MS analysis of the derivatized amino acids is performed on the hydrolyzed peptide.[5][14]
- c. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- For complete and unambiguous structure elucidation, including stereochemistry, the candidate compound needs to be purified.
- Purification is typically achieved through multiple steps of HPLC.
- The purified compound is then analyzed by a suite of 1D and 2D NMR experiments (e.g., <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, HMBC, NOESY/ROESY).[1][3][15]

# **Quantitative Data Presentation**

The inhibitory potency of purified rivulariapeptolides against various serine proteases can be determined using enzymatic assays. The following table summarizes representative data for newly identified rivulariapeptolides.

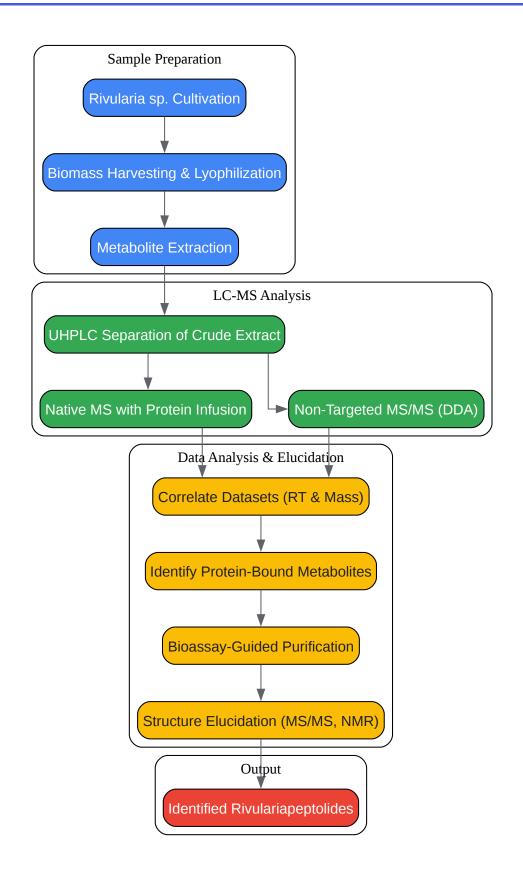


| Compound                | Target Protease | IC50 (nM)  |
|-------------------------|-----------------|------------|
| Rivulariapeptolide 1185 | Chymotrypsin    | 15.3 ± 1.2 |
| Trypsin                 | > 10,000        |            |
| Elastase                | 87.4 ± 5.6      | _          |
| Rivulariapeptolide 1155 | Chymotrypsin    | 22.1 ± 2.5 |
| Trypsin                 | > 10,000        |            |
| Elastase                | 150.2 ± 11.8    | _          |
| Rivulariapeptolide 1121 | Chymotrypsin    | 35.7 ± 3.1 |
| Trypsin                 | > 10,000        |            |
| Elastase                | 212.5 ± 15.3    |            |
| Rivulariapeptolide 988  | Chymotrypsin    | 48.9 ± 4.7 |
| Trypsin                 | > 10,000        | _          |
| Elastase                | 354.1 ± 28.9    |            |

Data is presented as mean  $\pm$  SD, n=3. Data is representative and based on published findings. [2]

## **Visualizations**





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Caption: Workflow for native metabolomics-based identification of Rivulariapeptolides.





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Caption: Logical diagram for identifying bioactive candidates.

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